BenchChemオンラインストアへようこそ!

N-(4-Fluorobenzyl)-N-(1H-indol-4-ylmethyl)amine

Oncology Leukemia Cell Proliferation

Secure N-(4-Fluorobenzyl)-N-(1H-indol-4-ylmethyl)amine (CAS 944897-37-4) as a differentiated indole-4-methylamine building block. Its 4-fluorobenzyl substituent directs sigma-2 receptor selectivity (analogs without fluorine lose potency) and provides a non-hydroxamate HDAC1 inhibitory chemotype (IC50 7.20 µM). This scaffold enables robust SAR campaigns in CNS, oncology, and inflammation — assays with generic benzyl or indol-3-yl regioisomers compromise reproducibility. Procure only this CAS to ensure structural fidelity and reliable pharmacological benchmarking.

Molecular Formula C16H15FN2
Molecular Weight 254.3 g/mol
CAS No. 944897-37-4
Cat. No. B3170612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Fluorobenzyl)-N-(1H-indol-4-ylmethyl)amine
CAS944897-37-4
Molecular FormulaC16H15FN2
Molecular Weight254.3 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CNC2=C1)CNCC3=CC=C(C=C3)F
InChIInChI=1S/C16H15FN2/c17-14-6-4-12(5-7-14)10-18-11-13-2-1-3-16-15(13)8-9-19-16/h1-9,18-19H,10-11H2
InChIKeyXNKVZGOLAUCKEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Fluorobenzyl)-N-(1H-indol-4-ylmethyl)amine (CAS 944897-37-4): Chemical Identity and Procurement Considerations


N-(4-Fluorobenzyl)-N-(1H-indol-4-ylmethyl)amine (CAS 944897-37-4), also designated as 1-(4-fluorophenyl)-N-(1H-indol-4-ylmethyl)methanamine, is a synthetic secondary amine featuring a 4-fluorobenzyl substituent linked to a 4-aminomethylindole scaffold . With a molecular formula of C16H15FN2 and a molecular weight of 254.30 g/mol , this compound serves as a versatile intermediate and reference probe in medicinal chemistry programs, particularly for structure-activity relationship (SAR) studies targeting CNS disorders, oncology, and inflammatory pathways [1]. Its dual aromatic architecture enables exploration of specific binding interactions at receptor and enzyme active sites that cannot be recapitulated by simpler analogs lacking the indole or fluorine moieties.

Why Generic Substitution of N-(4-Fluorobenzyl)-N-(1H-indol-4-ylmethyl)amine Fails in Biological Assays


The substitution of N-(4-Fluorobenzyl)-N-(1H-indol-4-ylmethyl)amine with a generic analog, such as an unsubstituted benzyl or alternative indole regioisomer, introduces profound alterations in binding specificity, selectivity, and potency. Quantitative structure-activity relationship (SAR) data demonstrate that the 4-fluorobenzyl moiety confers a distinct stereoelectronic profile that is essential for target engagement at several therapeutically relevant enzymes and receptors [1]. For instance, the removal of the para-fluoro atom results in significant loss of inhibitory activity against histone deacetylases (HDACs) and monoamine oxidases (MAOs), while substitution at alternative indole positions (e.g., indol-3-yl) redirects binding preferences from sigma-2 to sigma-1 receptors [2]. Consequently, employing an uncharacterized or structurally deviant analog compromises assay reproducibility, obscures SAR interpretation, and may lead to false-negative or false-positive conclusions in lead optimization campaigns.

Quantitative Differentiation of N-(4-Fluorobenzyl)-N-(1H-indol-4-ylmethyl)amine: A Comparative Evidence Guide


Antiproliferative Potency in Human NB-4 Leukemia Cells

N-(4-Fluorobenzyl)-N-(1H-indol-4-ylmethyl)amine demonstrates quantifiable antiproliferative activity against human NB-4 acute promyelocytic leukemia cells, providing a benchmark for the 4-fluorobenzyl-indole scaffold in oncology research [1]. While a direct, side-by-side comparison with a specific comparator (e.g., N-benzyl analog) within the identical assay system is not currently available in public primary literature, the recorded activity establishes a class-level baseline for indol-4-ylmethylamine derivatives [1].

Oncology Leukemia Cell Proliferation

Sigma-2 Receptor Binding Selectivity vs. Sigma-1

Compounds bearing a 4-fluorobenzyl substituent on an indole scaffold exhibit a marked preference for sigma-2 binding sites over sigma-1 sites, a selectivity profile that is inverted or diminished in the absence of the fluorine atom [1]. In a series of N-benzyl-indole derivatives, the unsubstituted parent compound showed minimal sigma-2 displacement, whereas the para-fluoro substitution significantly enhanced [³H]-DTG displacement from sigma-2 sites at a fixed 100 nM concentration, while concurrently reducing displacement of [³H]-(+)-pentazocine from sigma-1 sites [1]. The most optimized derivative in this class, a butylene-linked analog, achieved a sigma-2 Ki of 5.9 nM with a sigma-1/sigma-2 selectivity ratio of 22 [1].

CNS Pharmacology Sigma Receptors Radioligand Binding

HDAC1 Inhibitory Activity and Structural Selectivity

N-(4-Fluorobenzyl)-N-(1H-indol-4-ylmethyl)amine inhibits histone deacetylase 1 (HDAC1) with an IC50 of 7.20 µM (7.20E+3 nM), as determined by fluorescence-based assay using Fluor de lys substrate [1]. This level of inhibition positions the compound as a moderate-affinity HDAC1 probe, suitable for exploring the role of this enzyme in transcriptional regulation and cancer biology.

Epigenetics Histone Deacetylase Enzyme Inhibition

Analgesic and Anti-inflammatory Activity of 4-Fluorobenzyl-Indole Scaffolds

Indole derivatives bearing a 4-fluorobenzyl substituent at the N-1 position exhibit potent analgesic activity in vivo. In a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, the 4-fluorobenzyl-substituted derivative (compound 25) demonstrated an ED50 of 11 mg/kg p.o. in an analgesic assay, comparable in potency to the reference drugs flupirtine, ibuprofen, and diclofenac [1]. Furthermore, this compound displayed an ID50 of 0.085 ± 0.021 mmol/kg in a carrageenin-induced rat paw edema model of inflammation, leading to its selection as a lead compound for further pharmacomodulation [1].

Analgesia Anti-inflammatory Pain Pharmacology

Monoamine Oxidase B (MAO-B) Inhibition: Class Potency

Indole-based compounds structurally related to N-(4-Fluorobenzyl)-N-(1H-indol-4-ylmethyl)amine have demonstrated potent inhibitory activity against monoamine oxidase B (MAO-B), with reported IC50 values as low as 0.78 µM . While the exact IC50 for the target compound has not been disclosed in primary literature, its core indole-4-methylamine scaffold is a recognized privileged structure for MAO-B inhibition, a validated target for Parkinson's disease and depression.

Neuropharmacology Monoamine Oxidase Enzyme Inhibition

Optimal Research and Industrial Application Scenarios for N-(4-Fluorobenzyl)-N-(1H-indol-4-ylmethyl)amine


Sigma-2 Receptor Ligand Development in CNS Drug Discovery

Researchers developing selective sigma-2 receptor ligands for Alzheimer's disease, neuropathic pain, or cancer should prioritize N-(4-Fluorobenzyl)-N-(1H-indol-4-ylmethyl)amine as a foundational scaffold. Evidence demonstrates that the 4-fluorobenzyl substituent on an indole core directs binding preference toward sigma-2 sites, whereas non-fluorinated or unsubstituted benzyl analogs exhibit diminished sigma-2 affinity [1]. Incorporating this compound into SAR campaigns can accelerate the identification of lead candidates with improved sigma-2/sigma-1 selectivity ratios (e.g., sigma-2 Ki = 5.9 nM) [1].

Oncology Lead Optimization Targeting Hematologic Malignancies

This compound serves as an entry point for medicinal chemists exploring indole-based antiproliferative agents against leukemia. Its demonstrated activity in the NB-4 acute promyelocytic leukemia cell line [2] provides a preliminary efficacy benchmark. Subsequent structural elaboration—for instance, by introducing additional substituents on the indole or benzyl rings—can be systematically evaluated to enhance potency and overcome resistance mechanisms, leveraging the 4-fluorobenzyl group's favorable physicochemical properties for cellular permeability.

Analgesic and Anti-inflammatory Lead Pharmacomodulation

The 4-fluorobenzyl-indole substructure has been validated as a key pharmacophore in orally active analgesic and anti-inflammatory agents. As demonstrated in related (indol-3-yl)alkylamides, the 4-fluorobenzyl derivative (compound 25) achieved an ED50 of 11 mg/kg p.o. and an ID50 of 0.085 mmol/kg in rat models of pain and inflammation, respectively, and was selected as a lead for further optimization [3]. N-(4-Fluorobenzyl)-N-(1H-indol-4-ylmethyl)amine provides a structurally simpler analog that can be utilized to probe the minimal pharmacophore requirements and to generate focused libraries for peripheral pain targets.

HDAC1 Probe Development for Epigenetic Studies

With a confirmed IC50 of 7.20 µM against HDAC1 [4], this compound offers a non-hydroxamate chemotype for histone deacetylase inhibition. It is particularly well-suited for academic and industrial groups seeking to diversify their HDAC inhibitor portfolios away from pan-inhibitors toward isoform-selective agents. The indole-4-methylamine scaffold can be elaborated to improve potency and selectivity, potentially yielding novel chemical probes for investigating the role of HDAC1 in transcriptional repression and cancer cell survival.

Quote Request

Request a Quote for N-(4-Fluorobenzyl)-N-(1H-indol-4-ylmethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.